N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide
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Overview
Description
N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide is a synthetic organic compound with the molecular formula C21H25BrN2O4S and a molar mass of 481.4 g/mol . This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a bromo-substituted phenoxyacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide involves several steps. One common synthetic route includes the following steps :
Formation of the azepane ring: The azepane ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Attachment of the phenyl group: The phenyl group is attached through a coupling reaction with a suitable phenyl derivative.
Bromination: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent.
Formation of the phenoxyacetamide moiety: The phenoxyacetamide moiety is synthesized through a nucleophilic substitution reaction involving an appropriate phenol derivative and an acetamide precursor.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide undergoes various types of chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide has a wide range of scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways . The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide can be compared with other similar compounds, such as :
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(benzylsulfonyl)acetamide: This compound has a similar structure but contains a benzylsulfonyl group instead of the bromo-substituted phenoxyacetamide moiety.
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(3-methylphenoxy)acetamide: This compound has a similar structure but contains a 3-methylphenoxy group instead of the 2-bromo-4-methylphenoxy group.
Properties
Molecular Formula |
C21H25BrN2O4S |
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Molecular Weight |
481.4 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H25BrN2O4S/c1-16-6-11-20(19(22)14-16)28-15-21(25)23-17-7-9-18(10-8-17)29(26,27)24-12-4-2-3-5-13-24/h6-11,14H,2-5,12-13,15H2,1H3,(H,23,25) |
InChI Key |
NEOPDEAQCMHUSE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)Br |
Origin of Product |
United States |
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